3-hydroxy-1H-Indole-2-carbonitrile
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Overview
Description
3-Hydroxy-1H-Indole-2-Carbonitrile is a significant compound within the indole family, known for its diverse biological and chemical properties. Indoles are a class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1H-Indole-2-Carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted anilines with cyanoacetic acid derivatives, followed by cyclization and subsequent hydroxylation . The Fischer indole synthesis is another notable method, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of robust catalysts to facilitate the reaction . The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1H-Indole-2-Carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and quinonoid derivatives .
Scientific Research Applications
3-Hydroxy-1H-Indole-2-Carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1H-Indole-2-Carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-Carbaldehyde: Another indole derivative with similar biological activities.
Indole-3-Acetic Acid: A plant hormone with applications in agriculture and plant biology.
Indole-3-Carbonitrile: Shares structural similarities and is used in similar research applications.
Uniqueness: 3-Hydroxy-1H-Indole-2-Carbonitrile is unique due to its specific hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity . Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6N2O |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-hydroxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-8-9(12)6-3-1-2-4-7(6)11-8/h1-4,11-12H |
InChI Key |
KELFXZMVGRLJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)O |
Origin of Product |
United States |
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